Fenoldopam Hydrobromide

Receptor Pharmacology Selectivity Profiling Vasodilation Mechanisms

In hypertensive emergency research, sodium nitroprusside's cyanide toxicity risk and non-selective dopamine agonists' confounding receptor activities compromise data reproducibility. Fenoldopam Hydrobromide (CAS 67287-54-1) resolves these limitations as a clean, selective D1-like receptor agonist. • Selective D1 agonism: R-isomer has ~250-fold higher affinity for D1 over D2 receptors; no confounding β-adrenergic or serotonergic activity. • Renal-sparing vasodilation: Increases renal blood flow while lowering systemic pressure - no cyanide/thiocyanate toxicity, no light sensitivity. • Ultra-short half-life (~5 min): Linear dose-response, rapid reversibility upon infusion discontinuation for precise temporal control in AKI and I/R injury models. Supplied as ≥98% pure hydrobromide salt (MW 386.67 g/mol) with characterized solubility for reproducible experimental design.

Molecular Formula C16H17BrClNO3
Molecular Weight 386.7 g/mol
CAS No. 67287-54-1
Cat. No. B125784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoldopam Hydrobromide
CAS67287-54-1
SynonymsCorlopam
Fenoldopam
Fenoldopam Hydrobromide
Fenoldopam Mesylate
Hydrobromide, Fenoldopam
SK and F 82526
SK and F 82526J
SK and F-82526
SK and F-82526J
SK and F82526
SK and F82526J
SKF 82526
SKF 82526J
SKF-82526
SKF-82526J
SKF82526
SKF82526J
Molecular FormulaC16H17BrClNO3
Molecular Weight386.7 g/mol
Structural Identifiers
SMILESC1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br
InChIInChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H
InChIKeyDSGOSRLTVBPLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenoldopam Hydrobromide Overview


Fenoldopam hydrobromide (CAS 67287-54-1) is the hydrobromide salt form of fenoldopam, a synthetic benzazepine derivative that acts as a rapid-acting vasodilator and a selective agonist for D1-like dopamine receptors [1]. It is clinically indicated for the in-hospital, short-term management of severe hypertension, including hypertensive emergencies, where oral therapy is not feasible [2]. The compound is a racemic mixture, with the R-isomer exhibiting approximately 250-fold higher affinity for D1-like receptors than the S-isomer, and it binds with moderate affinity to α2-adrenoceptors [3]. Fenoldopam is distinguished by its very short elimination half-life, linear dose-response relationship, and rapid reversibility upon infusion discontinuation [4].

Workflow
D1 dopamine receptor pharmacology and signaling studies
Selection
Selective D1-like agonist; racemic mixture with R-isomer as primary bioactive component
Use Context
Renal and vascular research models requiring rapid, reversible vasodilation

Why Fenoldopam Cannot Be Substituted


While fenoldopam hydrobromide and other parenteral antihypertensives like sodium nitroprusside, dopamine, and fenoldopam mesylate share the goal of rapid blood pressure reduction, their distinct pharmacological, pharmacokinetic, and safety profiles render them non-interchangeable in many critical clinical and research scenarios. The hydrobromide salt form, in particular, offers a defined molecular weight (386.67 g/mol) and specific physical properties, including a high decomposition point (277°C) [1], which are critical for formulation and stability in parenteral solutions. Unlike sodium nitroprusside, fenoldopam is not light-sensitive and does not carry a risk of cyanide/thiocyanate toxicity [2]. Furthermore, its selective D1 receptor agonism provides a unique renal-sparing vasodilation profile not replicated by direct vasodilators or non-selective dopamine agonists [3]. Therefore, substitution based solely on the common indication of 'hypertension' ignores these quantifiable differentiators, which are paramount for ensuring therapeutic efficacy, patient safety, and experimental reproducibility. The following evidence guide quantifies these critical distinctions.

Receptor selectivity mismatch
Non-selective dopamine agonists (e.g., dopamine, ibopamine) activate both D1 and D2 receptors, introducing confounding pathway crosstalk.
Renal hemodynamic divergence
Sodium nitroprusside may decrease renal blood flow, whereas fenoldopam increases it, altering renal endpoints in perfusion models.
Pharmacokinetic & toxicity profile difference
Fenoldopam lacks light sensitivity and cyanide metabolite risk, reducing confounding variables in long-term infusion studies.

Fenoldopam Differentiation Evidence


D1 Receptor Selectivity Profile

Fenoldopam demonstrates a high degree of selectivity for the dopamine D1-like receptor over the D2-like receptor, a critical distinction from endogenous dopamine and other non-selective agonists. The human D1 receptor Ki is 40 nM, while the human D2 receptor Ki is 810 nM, resulting in a ~20-fold selectivity ratio . In contrast, dopamine acts as an agonist at both D1 and D2 receptors, and ibopamine is a D1/D2 agonist, which can lead to confounding central nervous system and peripheral effects [1]. Fenoldopam also exhibits no significant affinity for α1- and β-adrenoceptors, 5HT1 and 5HT2 receptors, or muscarinic receptors [2].

D1 vs D2 Selectivity
Cross-study comparable
Fenoldopam: D1 Ki = 40 nM, D2 Ki = 810 nM (~20-fold) vs Dopamine (non-selective D1/D2)
Supports selective D1 pathway studies, reduces D2-mediated confounding variables.
Radioligand binding assay context; confirm selectivity in target species.
Receptor Pharmacology Selectivity Profiling Vasodilation Mechanisms

Renal Blood Flow Preservation vs. Nitroprusside

A critical and clinically meaningful differentiation of fenoldopam is its unique effect on renal hemodynamics. In hypertensive patients, doses of fenoldopam that effectively reduce systemic blood pressure simultaneously increase renal blood flow, promote diuresis, and enhance natriuresis [1]. Conversely, sodium nitroprusside (SNP), a common alternative for rapid blood pressure control, has been shown to significantly decrease renal blood flow at equipotent hypotensive doses [2]. This divergent effect is a function of fenoldopam's selective D1 receptor-mediated vasodilation in the renal vascular bed [3].

Renal Perfusion Effect
Class-level inference
Fenoldopam increases renal blood flow & natriuresis; SNP decreases RBF at equipotent hypotensive doses.
Supports renal hemodynamics models requiring simultaneous pressure control and perfusion assessment.
Human hypertensive and animal model evidence; directional difference context.
Renal Hemodynamics Perioperative Care Hypertensive Emergencies

Light Stability and No Cyanide Toxicity

Sodium nitroprusside (SNP) requires protection from light during infusion due to photodegradation and carries a significant risk of cyanide and thiocyanate toxicity, especially in patients with renal or hepatic impairment [1]. In contrast, fenoldopam is not light-sensitive and is metabolized via conjugation pathways (methylation, glucuronidation, sulfation) that do not produce toxic metabolites or rely on cytochrome P450 enzymes [2]. This eliminates the need for specialized light-protective IV tubing and removes the clinical burden of monitoring for cyanide toxicity.

Formulation & Safety
Class-level inference
Fenoldopam: no light sensitivity, no toxic metabolites. SNP: light-sensitive, cyanide/thiocyanate risk.
Eliminates light-protection equipment, reduces toxicity-related model confounding.
Metabolism via conjugation; review study-specific safety protocols.
Drug Safety Formulation Stability Critical Care Pharmacology

Ultra-Short Half-Life and Non-P450 Metabolism

Fenoldopam possesses an ultra-short elimination half-life of approximately 5 minutes in adult patients with mild to moderate hypertension, and steady-state plasma concentrations are achieved within about 20 minutes [1]. This rapid on/off profile allows for precise, minute-to-minute titration of blood pressure without the risk of prolonged hypotension after infusion cessation. In contrast, alternative agents like labetalol and nicardipine have significantly longer half-lives (3-8 hours), which complicates rapid reversibility [2]. Furthermore, fenoldopam is eliminated primarily by conjugation, not via cytochrome P450 enzymes, minimizing the potential for adverse drug-drug interactions [3].

Pharmacokinetic Profile
Cross-study comparable
Half-life ≈ 5 min (fenoldopam) vs Labetalol 3-8 h, Nicardipine ~8 h; metabolized by conjugation.
Allows precise temporal control in vascular studies, minimizes drug interaction variables.
PK data from hypertensive patient studies; verify in specific model.
Pharmacokinetics Drug-Drug Interactions Critical Care Dosing

Fenoldopam Optimal Applications


Renal Hemodynamics and AKI Research

Given its unique ability to increase renal blood flow while lowering systemic pressure (as established in Section 3, Evidence Item 2), fenoldopam hydrobromide is the gold-standard tool for investigating D1 receptor-mediated renal protection. Research models of ischemia-reperfusion injury, sepsis-induced AKI, and contrast-induced nephropathy benefit from its clean, selective pharmacology and absence of confounding toxic metabolites [1]. Its short half-life (Evidence Item 4) allows for precise temporal control of drug exposure in these studies.

Post-Cardiac Surgery Antihypertensive Therapy

In the post-coronary artery bypass graft (CABG) setting, rapid and reversible blood pressure control is paramount. Fenoldopam hydrobromide's ultra-short half-life (Evidence Item 4) and linear dose-response relationship allow for precise titration, while its favorable renal profile (Evidence Item 2) and lack of cyanide toxicity (Evidence Item 3) provide a significant safety advantage over sodium nitroprusside in this vulnerable patient population, where renal perfusion is a critical concern [2].

Hypertensive Emergency with Organ Dysfunction

For patients presenting with hypertensive emergency complicated by acute heart failure or renal insufficiency, fenoldopam hydrobromide offers a distinct therapeutic profile. Its D1 receptor selectivity (Evidence Item 1) ensures potent arterial vasodilation without the negative inotropic effects or D2-mediated side effects of dopamine. Critically, its metabolism is not dependent on renal or hepatic function, and it does not accumulate toxic metabolites like nitroprusside (Evidence Item 3), making it a safer, more manageable option in these complex cases [3].

In Vitro Receptor Selectivity Screening

Fenoldopam hydrobromide is an essential reference standard for assays designed to characterize novel dopamine receptor ligands. Its well-defined, high selectivity for the D1 receptor over D2, α1, β, and serotonergic receptors (Evidence Item 1) provides a critical benchmark for establishing selectivity windows. Its availability as a pure hydrobromide salt with characterized solubility (e.g., in DMSO and water) facilitates accurate preparation of stock solutions for consistent and reproducible in vitro experiments .

Application
Selection Property
Validation Focus
Renal hemodynamics research models
D1 receptor-mediated renal vasodilation
Renal blood flow and natriuresis endpoints
Perioperative vascular tone research
Ultra-short half-life, rapid reversibility
Dose-response linearity and time-course of effect
Drug metabolism and interaction studies
Non-P450 conjugation metabolism
Metabolic stability in polypharmacy models
Dopamine receptor subtype screening
High D1/D2 selectivity benchmark
Binding affinity and selectivity window validation

Technical Documentation Hub

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39 linked technical documents
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